REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=[O:8])=CC=1.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[N+:19]([C:22]1C=CC=CC=1)([O-])=O.[C:28]1(C)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>O>[C:13]1([NH:12][C:22]([NH:19][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[O:8])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polytetrafluoroethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)[*:1])(F)[*:2]
|
Name
|
N,N′-bis(salicylidene)-1,2-phenylenediaminocobalt(II)
|
Quantity
|
0.0373 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
4.6498 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.2318 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
8.69 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above reaction
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed three times with gaseous nitrogen
|
Type
|
CUSTOM
|
Details
|
had been preheated to 200° C
|
Type
|
CUSTOM
|
Details
|
reached 170° C.
|
Type
|
CUSTOM
|
Details
|
Following 6 h of reaction
|
Duration
|
6 h
|
Type
|
WAIT
|
Details
|
reached room temperature in 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered off
|
Type
|
CUSTOM
|
Details
|
the solid substance so obtained
|
Type
|
WASH
|
Details
|
was washed with toluene (3×10 ml)
|
Type
|
CUSTOM
|
Details
|
Thereupon the solid substance was dried in high vacuum for 4 h
|
Duration
|
4 h
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.0414 g | |
YIELD: PERCENTYIELD | 23.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |